2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide features a 1,2,4-triazole core substituted with an amino group at position 4 and a thiophen-2-yl moiety at position 5. A sulfanyl bridge connects the triazole ring to an acetamide group, which is further substituted with a 2,5-dimethoxyphenyl aromatic ring.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZOMVXDAUCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been suggested to target 5-lipoxygenase (5-lox), an enzyme involved in the synthesis of leukotrienes.
Mode of Action
It is suggested that similar compounds may inhibit the activity of 5-lox. This inhibition could potentially prevent the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
If the compound does indeed inhibit 5-lox, it would affect the leukotriene synthesis pathway. This could potentially lead to a decrease in inflammation and other downstream effects associated with leukotrienes.
Result of Action
If the compound does inhibit 5-lox, it could potentially lead to a decrease in the synthesis of leukotrienes. This could result in a reduction in inflammation and other responses mediated by these molecules.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The specific interactions of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Molecular Mechanism
The molecular mechanism of action of This compound It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a derivative of 1,2,4-triazole and thiadiazole that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, emphasizing its antiradical, antimicrobial, and stress-protective properties.
Antiradical Activity
Recent studies have highlighted the antiradical properties of triazole derivatives. The compound's ability to scavenge free radicals has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Key Findings:
- Antiradical Effect : The compound exhibited significant antiradical activity at a concentration of , achieving an effect comparable to that of ascorbic acid. Specifically, the most active derivative showed an antiradical effect of 88.89% , which decreased to 53.78% at .
| Concentration (M) | Antiradical Activity (%) |
|---|---|
| 88.89 | |
| 53.78 |
These results suggest a strong correlation between the structure of the triazole derivatives and their antiradical activity.
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Triazole derivatives are known for their broad-spectrum antimicrobial effects.
Case Studies:
- Antifungal Activity : Compounds similar to those derived from 1,3,4-thiadiazole have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of halogen groups in these compounds often enhances their activity against Gram-positive bacteria and fungi .
- Bacterial Inhibition : In vitro studies indicated that certain derivatives demonstrated moderate to significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. For example, compounds with specific substitutions on the thiadiazole moiety exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics .
Stress-Protective Effects
The stress-protective properties of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been evaluated in animal models subjected to acute stress.
Experimental Results:
- Behavioral Tests : Rats treated with the compound displayed improved behavior in tests such as the "Open Field" and "Morris Water Labyrinth," indicating enhanced cognitive function under stress conditions.
- Biochemical Analysis : Measurements of antioxidant markers revealed that the compound significantly affected levels of catalase and superoxide dismutase (SOD), suggesting its role in modulating oxidative stress .
Scientific Research Applications
Antimicrobial Properties
- Antibacterial and Antifungal Activity : Triazole derivatives have shown promising antibacterial and antifungal properties. Research indicates that compounds with thiophenyl substitutions exhibit enhanced activity against various pathogens. For instance, studies have demonstrated that related triazole compounds effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Antiviral Effects : Some triazole derivatives are noted for their antiviral properties. The mechanism often involves interference with viral replication processes, making them candidates for further development as antiviral agents .
Anticancer Applications
- Chemopreventive and Chemotherapeutic Effects : Triazole derivatives are being investigated for their anticancer properties. Specifically, they may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation .
- Screening for Novel Compounds : Recent studies have employed multicellular spheroids to screen libraries of triazole compounds for anticancer activity. This method allows for a more accurate assessment of drug efficacy in a three-dimensional context that mimics tumor environments .
Neuroprotective Effects
Research has indicated that certain triazole derivatives possess neuroprotective properties. These compounds may modulate neurotransmitter systems or exhibit antioxidant effects that protect neuronal cells from damage due to oxidative stress .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
